Mycosporine 2 glycine

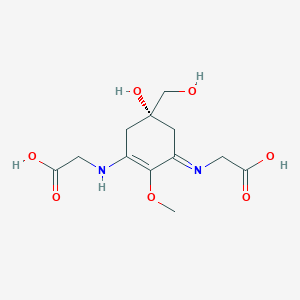

Description

Propriétés

Formule moléculaire |

C12H18N2O7 |

|---|---|

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid |

InChI |

InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |

Clé InChI |

NCZZDMCBYGVEGP-LBPRGKRZSA-N |

SMILES isomérique |

COC1=C(C[C@](CC1=NCC(=O)O)(CO)O)NCC(=O)O |

SMILES canonique |

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Mycosporine-2-glycine (M2G): A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and biological activities of a promising UV-protective and antioxidant compound.

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of water-soluble, low molecular weight compounds produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as cyanobacteria and marine algae.[1][2] M2G has garnered significant interest within the scientific community for its potent UV-absorbing and antioxidant properties, positioning it as a compelling candidate for applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, experimental protocols, and relevant signaling pathways of M2G.

Chemical Structure and Physicochemical Properties

Mycosporine-2-glycine is characterized by a cyclohexenimine core conjugated with two glycine residues.[1][3] Its chemical structure was elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.[4]

Table 1: Physicochemical Properties of Mycosporine-2-glycine (M2G)

| Property | Value | Source |

| IUPAC Name | 2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid | PubChem |

| Molecular Formula | C₁₂H₁₈N₂O₇ | PubChem |

| Molecular Weight | 302.28 g/mol | PubChem |

| UV Absorption Maximum (λmax) | 331 nm | [3][4] |

| Molar Extinction Coefficient (ε) | MAAs exhibit high molar extinction coefficients, typically in the range of 28,100 to 50,000 M⁻¹cm⁻¹. | [3][5] |

Biological Properties and Activities

Mycosporine-2-glycine exhibits a range of biological activities, primarily centered around its photoprotective and antioxidant capabilities.

UV-Absorbing Properties

As a mycosporine-like amino acid, M2G strongly absorbs in the UV-A region of the electromagnetic spectrum, with an absorption maximum at 331 nm.[3][4] This property allows it to effectively dissipate harmful UV radiation as heat, thereby protecting the organism from photodamage.

Antioxidant Activity

M2G is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. Its antioxidant capacity has been quantified using various in vitro assays.

Table 2: Antioxidant Activity of Mycosporine-2-glycine (M2G)

| Assay | IC₅₀ Value (µM) | Comparison | Source |

| DPPH Radical Scavenging | 22 | Lower than mycosporine-glycine (43 µM) and comparable to ascorbic acid (2.8 µM). | [5] |

| ABTS Radical Scavenging | 40 | Lower than porphyra-334 (133 µM) and shinorine (94 µM). | [5] |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of M2G. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

Experimental Protocols

Extraction and Purification of Mycosporine-2-glycine

The following is a generalized protocol for the extraction and purification of M2G from cyanobacterial biomass, based on established methods.

-

Biomass Harvesting: Cultured cyanobacterial cells (e.g., Aphanothece halophytica) are harvested by centrifugation.

-

Extraction: The cell pellet is extracted with a suitable solvent, such as 20% aqueous methanol, to solubilize the water-soluble M2G.

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate M2G. This typically involves:

-

Solid-Phase Extraction (SPE): To remove pigments and other non-polar compounds.

-

Ion-Exchange Chromatography: To separate MAAs based on their charge.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a C18 column to obtain highly pure M2G.

-

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A methanolic solution of DPPH is prepared.

-

Various concentrations of purified M2G are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance.

-

Different concentrations of M2G are added to the ABTS•+ solution.

-

After a short incubation period, the absorbance is read at 734 nm. The reduction in absorbance corresponds to the scavenging of the ABTS radical.[9]

Signaling Pathways and Mechanisms of Action

Mycosporine-2-glycine exerts its biological effects through the modulation of key cellular signaling pathways.

Biosynthesis of Mycosporine-2-glycine

The biosynthesis of M2G, like other MAAs, originates from the shikimate or pentose phosphate pathway, leading to the formation of the 4-deoxygadusol (4-DG) core.[3] An ATP-grasp enzyme then attaches a glycine molecule to 4-DG, forming mycosporine-glycine. Subsequently, a nonribosomal peptide synthetase (NRPS) or a D-Ala-D-Ala ligase adds a second glycine molecule to mycosporine-glycine to yield M2G.[3]

Anti-inflammatory Signaling Pathway

M2G's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. M2G has been shown to suppress this pathway, thereby reducing the production of inflammatory mediators.

Antioxidant Response Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) plays a crucial role in the cellular antioxidant response. Normally, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes. While the direct interaction of M2G with this pathway is still under investigation, its antioxidant properties suggest it may contribute to the overall cellular redox balance, potentially influencing the Nrf2 pathway.

Conclusion

Mycosporine-2-glycine stands out as a multifunctional natural product with significant potential for development in the pharmaceutical and cosmetic industries. Its robust UV-absorbing capabilities, coupled with its potent antioxidant and anti-inflammatory activities, make it a highly attractive molecule for further research and application. This technical guide provides a foundational understanding of M2G's chemical and biological characteristics, offering a valuable resource for scientists and drug development professionals exploring its therapeutic and protective applications. Further investigation into its precise mechanisms of action and in vivo efficacy will be crucial in fully realizing the potential of this remarkable compound.

References

- 1. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. aimspress.com [aimspress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Mycosporine-2-glycine from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a diverse family of low molecular weight, water-soluble secondary metabolites produced by a wide array of marine and freshwater organisms, including cyanobacteria, algae, and marine invertebrates[1][2][3]. These compounds are of significant scientific interest due to their potent UV-absorbing properties, which allow them to function as natural sunscreens, protecting organisms from the damaging effects of solar radiation[1][2][4]. Among these, Mycosporine-2-glycine (M2G) is a notable MAA, recognized for its antioxidant and anti-inflammatory activities in addition to its photoprotective role[2][5][6][7]. This guide provides a comprehensive overview of the discovery, isolation, and characterization of M2G from marine sources.

Discovery and Distribution

Mycosporine-2-glycine is structurally characterized by a cyclohexenimine chromophore linked to two glycine residues[7]. The first report of M2G in cyanobacteria was from a unicellular species, Euhalothece sp., isolated from a gypsum crust in a hypersaline saltern pond[1][8]. This discovery was significant as it expanded the known distribution of this specific MAA. While shinorine and porphyra-334 are among the most abundant MAAs found in marine organisms, M2G is considered a rarer variant[3][9]. It is often found alongside other MAAs, and its production can be influenced by environmental stressors such as high salinity and light intensity[1][10].

Quantitative Analysis of Mycosporine-like Amino Acids

The concentration of MAAs, including M2G, varies significantly among different species and is influenced by environmental conditions. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are commonly employed for the quantitative analysis of these compounds[9][11][12]. While specific quantitative data for M2G is less abundant compared to more common MAAs, the following table summarizes representative concentrations of major MAAs found in various marine macroalgae to provide context.

| Marine Organism | Mycosporine-like Amino Acid | Concentration (mg/g dry weight) | Reference |

| Porphyra sp. | Porphyra-334 | 10.53 | [11] |

| Porphyra sp. | Shinorine | 3.41 | [11] |

| Porphyra sp. | Palythine | 0.56 | [11] |

| Palmaria palmata | Palythine | 2.71 | [11] |

| Lichina pygmaea | Mycosporine-serinol | 2.27 | [11] |

| Ecklonia kurome | Total MAAs | 169.71 (extract yield) | [13] |

| Ulva lactuca | Total MAAs | 177.33 (extract yield) | [13] |

Note: The data for E. kurome and U. lactuca represent the yield of the crude MAA extract, not the concentration of a specific MAA.

Experimental Protocols

The isolation and characterization of M2G involve a multi-step process, beginning with extraction from the biomass, followed by purification and structural elucidation.

Extraction of Mycosporine-like Amino Acids

The initial step involves the extraction of MAAs from the lyophilized and pulverized biomass of the marine organism.

-

Objective: To efficiently extract water-soluble MAAs from cellular biomass.

-

Materials:

-

Lyophilized and pulverized biomass (e.g., cyanobacteria, macroalgae).

-

Extraction Solvent: 100% Methanol (HPLC grade) is commonly used[3][14]. Other solvents like aqueous ethanol or methanol solutions (e.g., 20% methanol) with dilute acid (e.g., 0.2% acetic acid) have also been successfully employed[15].

-

Centrifuge, sample tubes, vortex mixer.

-

-

Methodology:

-

Weigh a known amount of lyophilized biomass (e.g., 20 mg) and place it into a 2 mL sample tube[15].

-

Add the extraction solvent (e.g., 1 mL of 100% methanol or 0.2% aqueous acetic acid with 0.5% methanol)[14][15].

-

Vortex the sample vigorously for 10-30 seconds[15]. For cyanobacterial cells, sonication can be used to disrupt the cells and release the intracellular contents[3].

-

Incubate the mixture. Incubation conditions can vary, for example, overnight at 4°C or for 12 hours at 4°C on a shaker[14][15].

-

After incubation, centrifuge the sample at high speed (e.g., 5,000-14,000 x g) for 5-10 minutes to pellet the cellular debris[14][15].

-

Carefully collect the supernatant, which contains the crude MAA extract.

-

For analytical purposes, the supernatant may be filtered through a 0.2 µm pore size filter before HPLC analysis[15].

-

Purification of Mycosporine-2-glycine

Following extraction, the crude extract, which contains a mixture of MAAs and other metabolites, is subjected to chromatographic purification. A multi-step approach using low-pressure liquid chromatography is often effective[3].

-

Objective: To isolate M2G from other co-extracted MAAs and impurities.

-

Materials:

-

Crude MAA extract.

-

Low-Pressure Liquid Chromatography system.

-

Reversed-phase columns (e.g., C18).

-

Solvents for chromatography (e.g., water, methanol, acetic acid).

-

-

Methodology (based on a three-step chromatographic separation[3]):

-

Step 1: Initial Reversed-Phase Chromatography: The crude extract is loaded onto a reversed-phase column. Elution is performed using a simple solvent system, such as 100% water, to separate the highly polar MAAs from less polar compounds. Fractions are collected and monitored by UV-Vis spectrophotometry for absorbance around 331 nm (the absorption maximum for M2G)[1].

-

Step 2: Second Reversed-Phase Chromatography: Fractions containing MAAs from the first step are pooled, concentrated, and subjected to a second round of reversed-phase chromatography. This step often employs a shallow gradient of an organic solvent (e.g., methanol in water) with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape and resolution. This allows for the separation of individual MAAs from each other.

-

Step 3: Final Purification: The fractions containing the target compound, M2G, are further purified using an isocratic elution on a reversed-phase column. The solvent system is optimized to achieve baseline separation of M2G from any remaining closely eluting compounds.

-

The purity of the final M2G fractions is confirmed by analytical HPLC.

-

Identification and Characterization

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques.

-

Objective: To confirm the identity and structure of the isolated compound as Mycosporine-2-glycine.

-

Methodology:

-

UV-Vis Spectrophotometry: The absorption spectrum of the purified compound is recorded. M2G exhibits a characteristic absorption maximum at approximately 331 nm[1][8].

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) is used to confirm the purity of the sample and determine its retention time. The system typically uses a C18 column with a mobile phase of acidified water and methanol[9][15].

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the compound, providing strong evidence for its identification[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, one-dimensional (¹H and ¹³C) and two-dimensional NMR analyses are performed on the purified sample. This provides detailed information about the chemical structure and connectivity of the atoms, confirming the identity as M2G[1][3][8].

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of Mycosporine-2-glycine.

Caption: General workflow for the isolation and characterization of M2G.

Caption: Biosynthesis of M2G via the shinorine pathway enzymes.

Biosynthesis of Mycosporine-2-glycine

The biosynthesis of MAAs originates from intermediates of primary metabolic pathways, such as the shikimate or pentose phosphate pathways[10][16]. The core structure, 4-deoxygadusol (4-DG), is synthesized from a pentose phosphate pathway intermediate by the enzymes MysA and MysB[7][16]. The pathway to M2G proceeds through the formation of mycosporine-glycine. The enzyme MysC, an ATP-grasp ligase, catalyzes the addition of a glycine residue to 4-DG to form mycosporine-glycine[7][16]. Subsequently, an enzyme homologous to the nonribosomal peptide synthetase (NRPS) MysE is proposed to catalyze the linkage of a second glycine residue to the C3 position of mycosporine-glycine, yielding Mycosporine-2-glycine[7].

Conclusion and Future Prospects

Mycosporine-2-glycine stands out as a multifunctional secondary metabolite with significant potential in pharmacology and cosmetics due to its combined photoprotective, antioxidant, and anti-inflammatory properties[5][6][7]. The methodologies for its extraction and purification from marine sources are well-established, relying on standard chromatographic and spectroscopic techniques. While its natural abundance appears lower than other common MAAs, its unique bioactivities warrant further investigation. Future research efforts may focus on optimizing cultivation conditions for marine organisms to enhance M2G yield, exploring heterologous expression of its biosynthetic gene cluster for sustainable production[16], and further characterizing its mechanisms of action for therapeutic and commercial applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of mycosporine-like amino acids beyond photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycosporine-2-glycine is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nepjol.info [nepjol.info]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

Mycosporine-2-Glycine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of low molecular weight, water-soluble compounds that absorb ultraviolet (UV) radiation, playing a crucial role in the photoprotection of various marine and freshwater organisms. Among these, Mycosporine-2-glycine (M2G) is a rare but significant MAA, distinguished by its iminomycosporine structure. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for M2G, tailored for researchers and professionals in drug development and related scientific fields.

Natural Sources and Distribution of Mycosporine-2-Glycine

Mycosporine-2-glycine has a limited but notable distribution across a range of marine organisms, where it often functions as a primary UV-screening compound. Its presence has been confirmed in cyanobacteria, marine invertebrates, and dinoflagellates.

Cyanobacteria: Certain species of cyanobacteria are primary producers of M2G. The unicellular cyanobacterium Euhalothece sp., isolated from a hypersaline saltern pond, has been identified as a major source of M2G, where it is one of the dominant MAAs.[1][2][3] The halotolerant cyanobacterium Aphanothece halophytica is another significant producer, with studies showing that M2G accumulation is stimulated by high salinity.[4][5]

Marine Invertebrates: M2G was first described in the sea anemone Anthopleura elegantissima.[1] Its concentration in this organism has been observed to have a positive correlation with the proportion of its symbiotic zooxanthellae.[6] The compound is also found in the spawn of the sea hare Aplysia dactylomela and in the ovaries and larvae of the green sea urchin Strongylocentrotus droebachiensis.[1] Anaspideans, a group of sea slugs that includes Aplysia, have been noted to contain higher levels of M2G compared to other mollusks.[7]

Dinoflagellates: The symbiotic dinoflagellate Symbiodinium sp. has also been identified as a source of M2G.[8] These microorganisms, often found in symbiosis with corals and other marine invertebrates, can produce a range of MAAs, including M2G.

Quantitative Distribution of Mycosporine-2-Glycine

The concentration of Mycosporine-2-glycine can vary significantly between different organisms and environmental conditions. The following table summarizes the available quantitative data.

| Organism/System | Tissue/Condition | Concentration | Reference |

| Escherichia coli (expressing Aphanothece halophytica MAA genes) | Whole cells (dry weight) | 85.2 ± 0.7 µmol/g | [4] |

| Anthopleura elegantissima (Sea anemone) | - | Positively correlated with the proportion of zooxanthellae | [6] |

| Anaspidea (Sea slugs) | - | Higher relative concentration compared to other molluskan taxa | [7] |

Biosynthesis of Mycosporine-2-Glycine

The biosynthesis of mycosporine-like amino acids, including M2G, originates from intermediates of the pentose phosphate pathway. The core structure, 4-deoxygadusol (4-DG), is synthesized and subsequently glycosylated to form mycosporine-glycine. In the case of M2G, a second glycine residue is attached. The key enzymes in this pathway include a 2-epi-5-epi-valiolone synthase (EEVS), an O-methyltransferase, an ATP-grasp ligase, and a D-Ala-D-Ala ligase homologue responsible for the addition of the second glycine. In Aphanothece halophytica, the gene encoding a D-Ala-D-Ala ligase homologue (Ap_3855) is implicated in the formation of M2G.

Experimental Protocols

Extraction and Purification of Mycosporine-2-Glycine from Cyanobacteria

This protocol is adapted from methodologies used for the extraction of MAAs from cyanobacteria such as Euhalothece sp. and Aphanothece halophytica.

1. Cell Harvesting and Extraction:

-

Culture cyanobacterial cells under conditions that induce MAA production (e.g., high light intensity or high salinity).

-

Harvest cells by centrifugation.

-

Extract the cell pellet with 20% (v/v) aqueous methanol at 45°C for 2 hours.

-

Dry the extract using a vacuum concentrator.

-

Re-extract the dried residue with 100% methanol to remove salts.

2. Preliminary Purification:

-

Dry the methanol extract and resuspend the residue in water.

-

Remove large molecules by centrifugation through a 10,000 molecular weight cut-off filter.

3. HPLC Purification:

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the filtered extract.

-

Column: Reversed-phase C18 semi-preparative column.

-

Mobile Phase: 0.1% (v/v) acetic acid in water.

-

Detection: Monitor the eluent at 331 nm, the absorption maximum for M2G.

-

Collect the fractions corresponding to the M2G peak.

-

Re-purify the collected fractions by repeating the HPLC step to ensure high purity.

Structural Elucidation and Quantification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified M2G in deuterium oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for detailed structural assignment.

2. Mass Spectrometry (MS):

-

Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular mass of M2G (protonated mass [MH]⁺ = 303).

3. Quantitative Analysis by HPLC:

-

Prepare a standard curve using purified M2G of known concentration.

-

Extract MAAs from the biological sample of interest.

-

Analyze the extract using analytical HPLC with a C18 column and a suitable mobile phase (e.g., 0.1% acetic acid in water).

-

Detect at 331 nm and quantify the M2G peak by comparing its area to the standard curve.

Conclusion

Mycosporine-2-glycine represents a unique and potent natural UV-absorbing compound with a specific distribution in the marine environment. Understanding its natural sources, biosynthesis, and the methodologies for its analysis is crucial for researchers exploring its potential applications in pharmacology and cosmetics. The protocols and data presented in this guide provide a solid foundation for further investigation and development of M2G as a valuable bioactive molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycosporine-2-glycine is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification and Upregulation of Biosynthetic Genes Required for Accumulation of Mycosporine-2-Glycine under Salt Stress Conditions in the Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. pure.psu.edu [pure.psu.edu]

The Biosynthesis of Mycosporine-2-Glycine in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-screening secondary metabolites produced by a wide range of organisms, including cyanobacteria. Among these, Mycosporine-2-glycine (M2G) is a notable MAA with potent antioxidant and photoprotective properties, making it a compound of significant interest for pharmaceutical and cosmetic applications. This technical guide provides an in-depth overview of the biosynthesis of M2G in cyanobacteria, detailing the enzymatic pathway, regulatory mechanisms, and relevant experimental methodologies. While significant progress has been made in elucidating this pathway, quantitative kinetic data for the involved enzymes and standardized yields of M2G remain areas of active research.

The Biosynthetic Pathway of Mycosporine-2-Glycine

The biosynthesis of Mycosporine-2-glycine (M2G) in cyanobacteria is a multi-step enzymatic process that primarily utilizes intermediates from the pentose phosphate pathway. While an alternative route originating from the shikimate pathway has been proposed, the pentose phosphate pathway is more commonly cited for cyanobacterial MAA synthesis. The core pathway involves the synthesis of the mycosporine-glycine (MG) scaffold, followed by the addition of a second glycine molecule.

The key enzymes involved in this pathway are encoded by a conserved mys gene cluster. The canonical pathway to MG involves three main enzymatic steps:

-

Synthesis of 2-epi-5-epi-valiolone: The enzyme 2-epi-5-epi-valiolone synthase (MysA) catalyzes the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, to 2-epi-5-epi-valiolone.[1]

-

Formation of 4-deoxygadusol (4-DG): An O-methyltransferase (MysB) then methylates 2-epi-5-epi-valiolone to produce the central precursor, 4-deoxygadusol (4-DG).[1]

-

Synthesis of Mycosporine-Glycine (MG): An ATP-grasp amino acid ligase (MysC) facilitates the attachment of a glycine molecule to the C3 position of 4-DG, forming mycosporine-glycine (MG).[1][2]

The final step in M2G biosynthesis is the addition of a second glycine molecule to the MG core. This reaction is catalyzed by either a D-Ala-D-Ala ligase homologue (encoded by a gene often designated as mysD) or a nonribosomal peptide synthetase (NRPS).[3][4][5] This step highlights the modularity and diversity of MAA biosynthesis in different cyanobacterial species.

Quantitative Data

Table 1: Relative Activity of MysD from Nostoc linckia NIES-25 with Different Amino Acid Substrates [6]

| Amino Acid Substrate | Relative Activity (%) |

| L-Threonine | 100 |

| L-Serine | 12.7 |

| L-Cysteine | 0.9 |

| L-Alanine | 0.4 |

| L-Arginine | ~0.06 |

| L-Glycine | ~0.06 |

Note: This table illustrates the substrate promiscuity of a MysD homolog, which is involved in the final step of di-substituted MAA synthesis. While this specific study focused on the synthesis of other MAAs, it provides insight into the enzymatic activity. The low relative activity with glycine may explain why M2G is a less common MAA in some species.

Regulation of Mycosporine-2-Glycine Biosynthesis

The biosynthesis of M2G, like other MAAs, is primarily regulated by environmental stressors, with ultraviolet-B (UV-B) radiation being the most significant inducing factor.[7] The signaling pathway for UV-B-induced MAA synthesis is complex and not yet fully elucidated, but several key components have been identified.

A putative UV-B photoreceptor has been identified in the cyanobacterium Chlorogloeopsis PCC 6912.[1][8] Upon activation by UV-B light, a signaling cascade is initiated, which is thought to involve the generation of reactive oxygen species (ROS) and an influx of calcium ions (Ca2+).[1][9] These second messengers likely activate downstream transcription factors that upregulate the expression of the mys gene cluster, leading to an increased production of the enzymes required for M2G biosynthesis.

Experimental Protocols

Extraction and Partial Purification of Mycosporine-2-Glycine

This protocol is adapted from methodologies described for the extraction of MAAs from cyanobacteria.[8][9]

-

Cell Harvesting: Harvest cyanobacterial cells from liquid culture by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Lyophilization: Freeze-dry the cell pellet to obtain a powdered biomass.

-

Extraction: Resuspend 1 gram of the lyophilized powder in 20 mL of 100% HPLC-grade methanol.

-

Incubation: Incubate the suspension at 4°C for 12 hours with occasional vortexing.

-

Sonication: Sonicate the sample for 1 minute on ice to further disrupt the cells.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted MAAs.

-

Drying: Evaporate the methanol from the supernatant at room temperature or under a gentle stream of nitrogen.

-

Re-dissolution: Re-dissolve the dried extract in 1 mL of ultrapure water.

-

Purification: Add 100 µL of chloroform to the aqueous extract, vortex thoroughly, and centrifuge at 10,000 x g for 5 minutes. The upper aqueous phase contains the partially purified MAAs.

Quantification of Mycosporine-2-Glycine by HPLC

This protocol outlines a general method for the HPLC analysis of MAAs.[8][9]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Isocratic elution with 0.02% (v/v) acetic acid in HPLC-grade water.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL of the partially purified extract.

-

Detection: Monitor the absorbance at 330 nm. Mycosporine-2-glycine has a characteristic absorption maximum around 331 nm.[10]

-

Quantification: Use a purified M2G standard to generate a standard curve for accurate quantification. If a standard is unavailable, quantification can be expressed in relative terms based on peak area.

Enzyme Activity Assay

Conclusion and Future Directions

The biosynthesis of Mycosporine-2-glycine in cyanobacteria is a fascinating example of secondary metabolite production in response to environmental cues. While the core enzymatic pathway has been largely elucidated, significant knowledge gaps remain, particularly in the areas of enzyme kinetics and the specifics of the UV-B signaling cascade. Future research should focus on the biochemical characterization of the Mys enzymes to obtain kinetic data, which is crucial for metabolic engineering efforts aimed at overproducing M2G. Furthermore, a deeper understanding of the regulatory network governing M2G synthesis will be instrumental in developing strategies to enhance its production for commercial applications in the pharmaceutical and cosmetic industries. The development of standardized, detailed protocols for enzyme assays will be a critical step in advancing this field.

References

- 1. Resilience and Mitigation Strategies of Cyanobacteria under Ultraviolet Radiation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanobacteria Under UV Radiation: General Insights into Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensing and Responding to UV-A in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

spectroscopic analysis and characterization of Mycosporine 2 glycine

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA) recognized for its potent ultraviolet (UV) absorbing properties, making it a compound of significant interest in pharmacology and cosmetology. This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of M2G, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of Mycosporine-2-glycine.

| Parameter | Value | Technique |

| Maximum Absorbance (λmax) | 331 nm[1][2][3][4][5] | UV-Vis Spectroscopy |

| Molecular Mass | 302 Da[1] | Mass Spectrometry |

| Protonated Molecular Ion (MH+) | m/z 303[1] | Mass Spectrometry |

Table 1: Key Spectroscopic and Physicochemical Properties of Mycosporine-2-glycine.

| Carbon Atom | ¹³C Chemical Shift (ppm) | Proton(s) | ¹H Chemical Shift (ppm) | HMBC Correlations |

| 1 | 160.2 | - | - | - |

| 2 | 125.7 | - | - | - |

| 3 | 154.2 | - | - | - |

| 4, 6 | 28.5 | H₂-4, H₂-6 | 2.70 (t), 2.59 (t) | C-2, C-3, C-5 |

| 5 | 60.9 | - | - | - |

| 7 (OCH₃) | 51.5 | H₃-7 | 3.14 (s) | C-2 |

| 8 (C=O) | 175.0 | - | - | - |

| 9 | 45.4 | H₂-9 | 4.02 (s) | C-1, C-8 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Mycosporine-2-glycine in D₂O.[1] Data derived from a study on M2G isolated from the cyanobacterium Euhalothece sp. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds.

Experimental Protocols

The following protocols are based on methodologies reported for the successful isolation and characterization of Mycosporine-2-glycine from biological sources.[1]

Extraction and Purification of Mycosporine-2-glycine

This workflow outlines the key steps for extracting and purifying M2G from cyanobacterial biomass.

Figure 1: Workflow for Extraction and Purification of M2G.

High-Performance Liquid Chromatography (HPLC)

-

System: Merck-Hitachi HPLC setup.[1]

-

Column: Reversed-phase semi-preparative Supelcosil SPLC-8 (5 µm, 250x10 mm) with a guard column.[1]

-

Mobile Phase: 0.1% acetic acid in water.[1]

-

Flow Rate: 2 ml/min.[1]

-

Detection: UV-visible detector set at 345 nm, in series with a spectral analyzer recording from 190-370 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectrometer: Bruker ARX 500.[1]

-

Solvent: D₂O + 0.01% dioxane.[1]

-

Experiments: 1D (¹H and ¹³C) and 2D (HMQC, HMBC) spectra were recorded.[1]

Mass Spectrometry

-

Spectrometer: Fisons Autospec-Q mass spectrometer.[1]

-

Ionization Method: Fast Atom Bombardment (FAB) with a DTT/DTE matrix.[1]

Biosynthesis and Biological Activity Pathway

Mycosporine-2-glycine is synthesized as part of the broader mycosporine-like amino acid biosynthesis pathway. The core of this pathway involves the shikimate pathway producing 4-deoxygadusol (4-DG), which is a precursor to mycosporine-glycine.[6] Mycosporine-glycine can then be further modified to produce other MAAs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycosporine-2-glycine is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ovid.com [ovid.com]

- 5. scienceandnature.org [scienceandnature.org]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the UV-Absorption Spectrum of Mycosporine-2-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential in photoprotection and as a bioactive compound. This document outlines the core spectroscopic data, detailed experimental protocols for its analysis, and the relevant biological pathways influenced by its activity.

UV-Absorption Spectrum and Physicochemical Properties

Mycosporine-2-glycine is a water-soluble secondary metabolite found in a variety of marine and freshwater organisms, notably cyanobacteria, where it serves as a natural sunscreen.[1][2] Its chemical structure, characterized by a cyclohexenimine chromophore conjugated with two glycine residues, is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.[3][4]

Quantitative Spectroscopic Data

The photoprotective capacity of a compound is primarily defined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies the efficiency of light absorption at that wavelength. While a precise molar extinction coefficient for Mycosporine-2-glycine is not definitively cited in the reviewed literature, the general values for mycosporine-like amino acids provide a strong indication of its absorptive power.

| Parameter | Value | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 331 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 28,100 - 50,000 M⁻¹cm⁻¹ (Typical range for MAAs) | [3][5][6] |

| Molecular Formula | C₁₂H₁₈N₂O₇ | |

| Molecular Weight | 302.28 g/mol |

Note: The molar extinction coefficient for the related compound, mycosporine-glycine, is approximately 28,100 M⁻¹cm⁻¹.

Experimental Protocols

The characterization and quantification of Mycosporine-2-glycine from biological samples rely on a combination of extraction, separation, and spectroscopic techniques.

Extraction and Purification of Mycosporine-2-glycine

This protocol describes a general method for the extraction and purification of M2G from cyanobacterial biomass.

-

Biomass Harvesting : Centrifuge the cyanobacterial culture to pellet the cells. Lyophilize the cell pellet to obtain a dry powder.

-

Extraction : Suspend the dried biomass in 20% aqueous methanol (v/v). Perform extraction using sonication or continuous stirring at room temperature.

-

Clarification : Centrifuge the extract at high speed (e.g., 10,000 x g) to pellet cell debris.

-

Solvent Partitioning : Concentrate the supernatant under reduced pressure. Partition the aqueous concentrate against a non-polar solvent like chloroform to remove lipids and pigments.

-

Purification : Filter the resulting aqueous phase through a 0.2 µm syringe filter. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopic Analysis

The UV-absorption spectrum of the purified M2G extract is determined using a UV-Vis spectrophotometer.

-

Sample Preparation : Dissolve the purified M2G sample in a suitable solvent, typically deionized water or the HPLC mobile phase.

-

Instrumentation : Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement : Scan the sample from 250 nm to 450 nm to determine the maximum absorption wavelength (λmax).

-

Quantification : If a pure standard is available, a calibration curve can be generated to quantify the concentration of M2G in unknown samples based on the Beer-Lambert law (A = εbc).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a photodiode array (PDA) or UV-Vis detector is the standard method for the separation and identification of M2G.

-

Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA/UV-Vis detector.

-

Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A : Deionized water with 0.1% (v/v) formic acid or acetic acid.

-

Mobile Phase B : Methanol.

-

Gradient Elution : A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute compounds of increasing hydrophobicity.

-

Flow Rate : A standard flow rate is 1.0 mL/min.

-

Detection : Monitor the eluent at 331 nm for the specific detection of M2G. A full spectral scan (e.g., 250-450 nm) using a PDA detector allows for the confirmation of the characteristic absorption spectrum.

Biological Activity and Signaling Pathways

Beyond its function as a physical sunscreen, Mycosporine-2-glycine exhibits significant anti-inflammatory and antioxidant properties.[7] It has been shown to modulate key signaling pathways involved in the cellular response to stress.

Anti-Inflammatory Signaling Pathway

Mycosporine-2-glycine has been demonstrated to inhibit the pro-inflammatory response in macrophages stimulated by lipopolysaccharide (LPS).[1][7] This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Inhibition of NF-κB activation leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Caption: Anti-inflammatory action of Mycosporine-2-glycine via NF-κB inhibition.

Experimental Workflow for M2G Analysis

The following diagram illustrates a typical workflow for the analysis of Mycosporine-2-glycine from a biological source.

Caption: Standard experimental workflow for the analysis of Mycosporine-2-glycine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 4. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. nepjol.info [nepjol.info]

- 7. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aimspress.com [aimspress.com]

A Technical Guide to the Photoprotective Mechanisms of Mycosporine-2-Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble small molecule belonging to the mycosporine-like amino acid (MAA) family.[1][2][3] Found in a variety of marine and freshwater organisms, M2G plays a crucial role in cellular protection against the deleterious effects of ultraviolet (UV) radiation.[1][2][4] This technical guide provides an in-depth exploration of the multifaceted photoprotective mechanisms of M2G, encompassing its potent UV-absorbing capabilities, significant antioxidant activity, and its influence on key cellular signaling pathways. Detailed experimental protocols for the isolation, characterization, and evaluation of M2G are provided, alongside a comprehensive summary of its quantitative photoprotective and antioxidant properties. Furthermore, this guide visualizes the intricate molecular interactions and pathways influenced by M2G through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Core Photoprotective Mechanisms

Mycosporine-2-glycine employs a multi-pronged strategy to shield organisms from UV-induced damage. These mechanisms can be broadly categorized into direct photoprotection through UV absorption and indirect photoprotection via antioxidant and anti-inflammatory activities.

UV Radiation Absorption

The primary and most direct photoprotective function of M2G is its ability to absorb harmful UV radiation. Possessing a cyclohexenone chromophore conjugated with two glycine residues, M2G exhibits a strong absorption maximum in the UV-A range of the spectrum.[4][5] Upon absorbing UV photons, the M2G molecule is excited to a higher energy state, and it then dissipates this energy as heat, thereby preventing the radiation from reaching and damaging critical cellular components like DNA and proteins.[6] This process is highly efficient and does not lead to the production of harmful free radicals.[4][7]

Antioxidant Activity

UV radiation exposure is a major source of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can cause widespread cellular damage.[4] M2G demonstrates significant antioxidant properties, effectively scavenging various free radicals. This antioxidant capacity is a critical component of its indirect photoprotective mechanism.

M2G has been shown to:

-

Scavenge DPPH and ABTS radicals: In vitro assays have demonstrated the potent radical scavenging activity of M2G against 2,2-diphenyl-1-picryhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals.[2]

-

Modulate endogenous antioxidant systems: M2G can influence the expression of key antioxidant enzymes. For instance, it has been observed to downregulate the expression of oxidative stress-induced genes such as Cu/Zn-superoxide dismutase 1 (Sod1) and catalase (Cat) in macrophage cells under oxidative stress.[4] This suggests a role in maintaining cellular redox homeostasis.

-

Activate the Keap1-Nrf2-ARE pathway: The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress.[1] M2G has been implicated in the activation of this pathway, leading to the expression of cytoprotective genes.[1]

Anti-inflammatory and Anti-photoaging Effects

Chronic exposure to UV radiation triggers inflammatory responses and accelerates skin aging, a process known as photoaging. M2G exhibits properties that counteract these detrimental effects.

-

Inhibition of Inflammatory Mediators: M2G has been shown to reduce the transcription of genes crucial for inflammatory signaling processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7] It also inhibits the hydrogen peroxide-mediated induction of the NF-κB protein, a key regulator of inflammation.[2]

-

Protection Against Photoaging: M2G has demonstrated anti-photoaging potential by influencing genes related to skin aging. It can suppress the UV-induced downregulation of genes involved in collagen synthesis and skin integrity.[4]

Quantitative Data on Photoprotective Properties

The photoprotective efficacy of Mycosporine-2-glycine has been quantified through various in vitro studies. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Source Organism | Reference |

| UV Absorption Maximum (λmax) | 331 nm | Halothece sp. PCC7418, Euhalothece sp. | [2][5] |

| Protonated Mass [MH+] | 303.1187 | Halothece sp. PCC7418 | [2] |

Table 1: Physicochemical and Spectroscopic Properties of Mycosporine-2-glycine.

| Assay | IC50 Value (µM) | Reference Compound (IC50) | Reference |

| DPPH Radical Scavenging | 2.5 | Ascorbic acid (2.8 µM) | [2] |

| ABTS Radical Scavenging | 40 | Trolox (10 µM) | [2] |

Table 2: In Vitro Antioxidant Activity of Mycosporine-2-glycine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Mycosporine-2-glycine, as well as for the assessment of its antioxidant properties.

Extraction and Purification of Mycosporine-2-glycine

-

Source Organism: Halotolerant cyanobacterium Euhalothece sp.[5]

-

Extraction:

-

Harvest cultured cells by centrifugation.

-

Extract the cell pellet with 20% methanol in water for 2 hours at 45°C.[5]

-

Dry the extract using a vacuum concentrator.

-

Re-extract the dried residue with 100% methanol to remove salts.[5]

-

Dry the methanol extract, resuspend in water, and centrifuge through a 10 kDa molecular weight cut-off filter to remove large molecules.[5]

-

-

Purification:

-

Perform High-Performance Liquid Chromatography (HPLC) using a reversed-phase C8 semi-preparative column.[5]

-

Elute with 0.1% acetic acid in water at a flow rate of 2 ml/min.[5]

-

Monitor the eluent at 331 nm and collect the fractions corresponding to M2G.

-

Evaporate the collected fractions to dryness.[5]

-

Characterization of Mycosporine-2-glycine

-

UV-Visible Spectroscopy:

-

Dissolve the purified M2G in a suitable solvent (e.g., water or methanol).

-

Record the absorption spectrum from 200 to 400 nm using a UV-visible spectrophotometer to determine the absorption maximum (λmax).[5]

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record 1H and 13C NMR spectra in D2O to elucidate the chemical structure of M2G.[5]

-

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of M2G.

-

Mix the M2G solutions with the DPPH solution and incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of M2G to the ABTS radical solution.

-

Measure the absorbance at 734 nm after a specific incubation time.

-

Calculate the percentage of inhibition and determine the IC50 value.[2]

-

Signaling Pathways and Molecular Interactions

Mycosporine-2-glycine's photoprotective effects extend to the modulation of key cellular signaling pathways involved in inflammation, oxidative stress response, and skin repair.

M2G Biosynthesis Pathway

M2G is synthesized from intermediates of the shikimate or pentose phosphate pathways.[2][8] The core structure, 4-deoxygadusol (4-DG), is formed and subsequently conjugated with two glycine molecules.[2]

Caption: Biosynthetic pathway of Mycosporine-2-glycine.

Modulation of Inflammatory Signaling

M2G has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory enzymes.

Caption: M2G's inhibition of the NF-κB inflammatory pathway.

Activation of the Keap1-Nrf2-ARE Antioxidant Pathway

M2G can enhance the cellular antioxidant defense system by activating the Keap1-Nrf2-ARE pathway.

Caption: M2G's activation of the Keap1-Nrf2-ARE pathway.

Skin Repair and Anti-Photoaging Pathways

Recent studies suggest that M2G can promote skin repair by activating the TGF-β/Smad and WNT/β-catenin signaling pathways.[9]

Caption: M2G's role in activating skin repair pathways.

Conclusion and Future Perspectives

Mycosporine-2-glycine is a remarkable natural compound with a sophisticated and multifaceted mechanism for photoprotection. Its ability to directly absorb UV radiation, coupled with its potent antioxidant and anti-inflammatory properties, makes it a highly promising candidate for applications in dermatology and cosmetology. The elucidation of its interactions with key cellular signaling pathways further underscores its potential as a bioactive ingredient for preventing and treating UV-induced skin damage and photoaging.

Future research should focus on in vivo studies to further validate the efficacy and safety of M2G for topical applications. Additionally, optimizing the production of M2G through biotechnological approaches, such as heterologous expression in microbial systems, will be crucial for its sustainable and large-scale availability. A deeper understanding of the structure-activity relationships of M2G and other MAAs will pave the way for the development of novel and highly effective photoprotective agents.

References

- 1. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens [mdpi.com]

- 2. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 3. Applications of mycosporine-like amino acids beyond photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the Natural Antioxidant Mycosporine-Glycine and Its Anti-Photodamage Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Mycosporine-2-glycine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential for applications in drug development and skincare. This document, intended for researchers, scientists, and drug development professionals, details the quantitative antioxidant capacity, experimental methodologies for its assessment, and the underlying molecular signaling pathways modulated by M2G.

Executive Summary

Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble small molecule that exhibits potent antioxidant activity.[1][2] Beyond its well-documented role as a natural UV filter, M2G effectively scavenges free radicals and modulates key cellular signaling pathways involved in oxidative stress response and inflammation.[1][3][4] This guide summarizes the current scientific understanding of M2G's antioxidant capabilities, providing a foundation for further research and development of M2G-based therapeutics and photoprotective agents.

Quantitative Antioxidant Capacity of Mycosporine-2-glycine

The antioxidant activity of M2G has been quantified using various in vitro assays, primarily focusing on its radical scavenging capabilities. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the antioxidant potency of different compounds. The following tables summarize the reported IC50 values for M2G in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Mycosporine-2-glycine (M2G) and Other Mycosporine-Like Amino Acids (MAAs)

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Mycosporine-2-glycine (M2G) | 22 | Ascorbic Acid | 2.8 | [2] |

| Mycosporine-glycine | 43 | [2] | ||

| Porphyra-334 | 3400 | [2] | ||

| Palythine | No activity | [2] |

Table 2: ABTS Radical Scavenging Activity of Mycosporine-2-glycine (M2G) and Other Mycosporine-Like Amino Acids (MAAs)

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Mycosporine-2-glycine (M2G) | 40 | Trolox | 10 | [2] |

| Porphyra-334 | 133 | [2] | ||

| Shinorine | 94 | [2] |

In addition to direct radical scavenging, M2G has been shown to enhance the endogenous antioxidant defense system in vivo. Studies have demonstrated that M2G treatment can increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of M2G's antioxidant properties.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.

Materials:

-

Mycosporine-2-glycine (M2G)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 517 nm

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[5] This solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of M2G in the appropriate solvent (e.g., water or methanol). Create a series of dilutions of M2G and the positive control (ascorbic acid).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the 0.1 mM DPPH working solution to each well.[3] A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of M2G. The IC50 value is the concentration of M2G that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

Mycosporine-2-glycine (M2G)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffer (pH 7.4)

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 734 nm

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation: Prepare a stock solution of M2G and the positive control (Trolox) in an appropriate solvent. Create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to the wells. Add 200 µL of the ABTS•+ working solution to each well.[6] A blank well should contain 10 µL of the solvent and 200 µL of the ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[1]

-

Measurement: Measure the absorbance of each well at 734 nm.[7]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of M2G to determine the IC50 value.

Signaling Pathways Modulated by Mycosporine-2-glycine

M2G exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).[1] Mycosporine-like amino acids, including M2G, have been shown to activate this protective pathway.[4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Certain stressors, including UV radiation, can activate these pathways, leading to inflammatory responses. Evidence suggests that MAAs, including M2G, can modulate MAPK signaling, contributing to their protective effects.[8] Specifically, M2G has been shown to be involved in the activation of focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[9]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[10] Activation of this pathway leads to the production of pro-inflammatory cytokines. M2G has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[10] This inhibition is thought to occur through the suppression of IκB degradation, which prevents the translocation of NF-κB to the nucleus.

Conclusion and Future Directions

Mycosporine-2-glycine demonstrates significant promise as a potent antioxidant with multifaceted mechanisms of action. Its ability to directly scavenge free radicals and modulate key signaling pathways, such as Nrf2, MAPK, and NF-κB, underscores its potential for therapeutic and preventative applications, particularly in the context of skin health and diseases associated with oxidative stress and inflammation.

Future research should focus on in vivo studies to further elucidate the bioavailability and efficacy of M2G in complex biological systems. Additionally, exploring the synergistic effects of M2G with other antioxidants and bioactive compounds could lead to the development of novel and more effective formulations for drug development and cosmetic applications. The detailed protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 8. researchgate.net [researchgate.net]

- 9. Mycosporine-Like Amino Acids Promote Wound Healing through Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinases (MAP Kinases) Signaling Pathway in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]

The Multifaceted Role of Mycosporine-2-glycine in Extremophilic Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G), a rare mycosporine-like amino acid (MAA), is a key player in the survival strategies of extremophilic organisms, particularly those inhabiting high-salt and high-UV radiation environments. This technical guide delves into the core biological functions of M2G, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways to facilitate further research and application in drug development.

Core Biological Functions of Mycosporine-2-glycine

Mycosporine-2-glycine is a multifunctional molecule that plays a critical role in protecting extremophiles from a variety of environmental stressors. Its primary functions include photoprotection, antioxidant activity, and osmoprotection.

1.1. Photoprotection:

M2G is a potent UV-screening compound, absorbing strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[1][2] This characteristic allows it to act as a natural sunscreen, dissipating harmful UV radiation as heat without the formation of damaging reactive oxygen species (ROS).[3][4] The accumulation of M2G is often induced by exposure to UV-B radiation, highlighting its primary role in photoprotection.[1]

1.2. Antioxidant Activity:

Beyond its UV-screening capabilities, M2G is a powerful antioxidant. It effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.[2][5][6] This antioxidant function is crucial for survival in extreme environments where stress factors can lead to an overproduction of ROS.[5] M2G has been shown to exhibit significant radical scavenging activity against 2,2-diphenyl-1-pycrylhydrazyl (DPPH) and azinobis(3-ethyl-2,3-dihydrobenzothiazole-6-sulfonic acid) (ABTS) radicals.[2]

1.3. Osmoprotection:

In halotolerant and halophilic extremophiles, M2G plays a role in maintaining osmotic balance.[5][7][8] High salinity environments pose a significant osmotic stress to cells, and the accumulation of compatible solutes like M2G helps to counteract this stress and prevent water loss.[8] The synthesis of M2G has been observed to be stimulated more by high salinity than by UV-B radiation in some cyanobacteria, indicating its significant role as an osmoprotectant.[7]

Quantitative Data on Mycosporine-2-glycine

The following tables summarize key quantitative data related to the physicochemical properties and biological activities of Mycosporine-2-glycine.

| Property | Value | Organism/System | Reference |

| UV Absorption Maximum (λmax) | ~310 nm | General | [9] |

| Molar Extinction Coefficient (ε) | 28,100 - 50,000 M⁻¹ cm⁻¹ | General for MAAs | [3] |

| DPPH Radical Scavenging (IC50) | 22 µM | Halothece sp. PCC7418 | [2] |

| Accumulation in transformed E. coli | ~85.2 ± 0.7 µmol/g (dry weight) | Aphanothece halophytica genes in E. coli | [7] |

| MAA | DPPH Radical Scavenging (IC50) | Reference |

| Mycosporine-2-glycine (M2G) | 22 µM | [2] |

| Mycosporine-glycine | 43 µM | [2][10] |

| Porphyra-334 | 185.2 µM | [10] |

| Shinorine | 399 µM | [10] |

| Ascorbic Acid (for comparison) | 2.8 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of Mycosporine-2-glycine from extremophilic sources.

3.1. Extraction of Mycosporine-2-glycine from Halotolerant Cyanobacteria:

This protocol is adapted for the extraction of M2G from cyanobacteria such as Aphanothece halophytica.[6]

-

Cell Harvesting: Collect cyanobacterial cells from liquid cultures (e.g., BG-11 medium supplemented with appropriate salts for halophilic growth) by centrifugation.

-

Solvent Extraction: Resuspend the cell pellet in 100% methanol.

-

Cell Lysis: Sonicate the cell suspension to disrupt the cells and release intracellular M2G.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Concentration: Collect the supernatant containing M2G and concentrate it using a rotary evaporator.

3.2. Purification of Mycosporine-2-glycine by High-Performance Liquid Chromatography (HPLC):

A multi-step HPLC approach is effective for obtaining pure M2G.[6]

-

Initial Separation (Reversed-Phase HPLC):

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol in water with a low percentage of acetic acid (e.g., 0.1%).

-

Detection: Photodiode array (PDA) detector to monitor the absorbance at the λmax of M2G (~310 nm).

-

Fraction Collection: Collect fractions corresponding to the M2G peak.

-

-

Secondary Purification (Reversed-Phase HPLC):

-

Pool and concentrate the M2G-containing fractions.

-

Inject the concentrated sample onto the same or a similar C18 column using an isocratic elution with a suitable methanol/water/acetic acid mixture to achieve higher purity.

-

-

Final Polishing (Optional):

-

A third chromatographic step, potentially with a different column chemistry (e.g., C8), can be employed if further purification is required.[11]

-

3.3. Quantification of Mycosporine-2-glycine:

Quantification is typically performed using HPLC with a PDA detector.[11]

-

Standard Curve: Prepare a standard curve using purified M2G of a known concentration.

-

Sample Analysis: Inject the extracted sample into the HPLC system under the same conditions used for the standard curve.

-

Calculation: Determine the concentration of M2G in the sample by comparing the peak area to the standard curve.

Biosynthesis and Regulatory Pathways

The biosynthesis of Mycosporine-2-glycine is intricately linked to primary metabolic pathways and is regulated by environmental cues.

4.1. Biosynthetic Pathway of Mycosporine-2-glycine:

M2G biosynthesis originates from intermediates of the shikimate and/or pentose phosphate pathways.[5][12][13] The core structure, 4-deoxygadusol (4-DG), is synthesized and subsequently conjugated with a glycine molecule to form mycosporine-glycine, which is then further modified to M2G.[4][8]

Caption: Biosynthetic pathway of Mycosporine-2-glycine from central metabolic precursors.

4.2. Regulatory Workflow in Response to Environmental Stress:

The production of M2G in extremophiles is tightly regulated by environmental stressors such as high salinity and UV radiation. This regulation likely involves complex signaling cascades that lead to the upregulation of M2G biosynthetic genes.

Caption: A logical workflow of the cellular response leading to M2G production under stress.

Conclusion and Future Prospects

Mycosporine-2-glycine stands out as a highly effective and versatile protective molecule in extremophiles. Its potent UV-absorbing and antioxidant properties make it a compelling candidate for development in the pharmaceutical and cosmetic industries as a natural and biocompatible sunscreen and anti-aging agent.[2][9] Further research into its regulatory pathways and heterologous production in microbial systems could unlock its full potential for biotechnological applications.[3][7] The detailed methodologies and data presented in this guide aim to provide a solid foundation for researchers to explore and harness the unique properties of this remarkable extremophilic metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 3. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

- 6. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features | MDPI [mdpi.com]

- 9. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Mycosporine-2-glycine (M2G) using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules known for their potent UV-absorbing properties, making them of significant interest in the fields of cosmetics, pharmacology, and drug development. Mycosporine-2-glycine (M2G) is a specific MAA found in various marine organisms, including cyanobacteria and macroalgae.[1][2] Accurate and robust analytical methods are crucial for the quantification of M2G in biological extracts and purified samples to support research and development activities. This application note provides a detailed protocol for the quantification of M2G using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method employs reversed-phase HPLC to separate Mycosporine-2-glycine from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. Quantification is achieved by detecting the UV absorbance of M2G at its maximum wavelength (λmax ≈ 331 nm) and comparing the peak area to that of a known standard or by using a molar extinction coefficient.[1]

Data Presentation

Table 1: HPLC Columns for Mycosporine-like Amino Acid Analysis

| Column Type | Dimensions | Particle Size | Manufacturer | Reference |

| Supelcosil SPLC-8 | 250 x 10 mm | 5 µm | Supelco | [1] |

| Luna C18 (2) | Not Specified | Not Specified | Phenomenex | [3] |

| Reversed-phase C18 | Not Specified | Not Specified | Not Specified | [4] |

| Triart C18 | 33 x 2.1 mm | 3 µm | YMC | [2] |

| SeQuant® ZIC-cHILIC | 150 × 2.1 mm | 3 µm | Merck | [5] |

| C8-Luna | Not Specified | Not Specified | Phenomenex | [6] |